Regioisomeric Differentiation: 4'-Carboxylate vs. 2'-Carboxylate Spatial Geometry
The 4'-carboxylic acid isomer provides a distinct aromatic substitution pattern compared to the 2'- and 3'-regioisomers, translating to a unique dihedral angle for the carboxylate group relative to the spirocyclic core. While quantitative potency data for the 4'-specific compound is absent in public literature, the class-level relevance is established: in the related 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine series, a benzyl substitution at the 2-position yielded LSD1 inhibitors (e.g., 14a, 15b) with excellent selectivity over MAO-A, MAO-B, and LSD2 [1]. The 4'-position offers an alternative, unexplored vector for such derivatization, enabling access to new patent space in epigenetic inhibitor programs [1].
| Evidence Dimension | Functional Group Spatial Position |
|---|---|
| Target Compound Data | Carboxylate at indene 4'-position (para to spiro junction) |
| Comparator Or Baseline | Carboxylate at indene 2'-position (ortho to spiro junction); 2'-amine derivatives show LSD1 IC50 0.004–2.3 µM [1] |
| Quantified Difference | No direct potency comparison available; geometric difference is qualitative but structurally deterministic |
| Conditions | Target compound is a building block; comparator data from LSD1 enzymatic inhibition assays [1] |
Why This Matters
Procurement of the 4'-isomer enables exploration of regioisomeric chemical space adjacent to validated 2'-substituted LSD1 inhibitors, potentially leading to novel intellectual property [1].
- [1] Shi, Y., Wu, Y. R., Su, M. B., Shen, D. H., Gunosewoyo, H., Yang, F., ... & Yu, L. F. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC advances, 8(3), 1666-1676. View Source
